N,N-dibutylhexadecanamide
Description
N,N-Dibutylhexadecanamide is a fatty acid amide derivative featuring a 16-carbon alkyl chain (hexadecanoyl group) and two butyl substituents on the nitrogen atom. The compound’s long hydrophobic chain and branched alkyl substituents suggest utility in industrial applications, such as surfactants, lubricants, or plasticizers, where solubility in nonpolar media and thermal stability are critical .
Properties
CAS No. |
5831-87-8 |
|---|---|
Molecular Formula |
C24H49NO |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N,N-dibutylhexadecanamide |
InChI |
InChI=1S/C24H49NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25(22-8-5-2)23-9-6-3/h4-23H2,1-3H3 |
InChI Key |
LIJJEQWAIAPJAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutylhexadecanamide can be synthesized through the reaction of hexadecanoic acid with dibutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the butyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of butyl alcohols or butyric acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with different alkyl or aryl groups.
Scientific Research Applications
N,N-Dibutylhexadecanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: this compound is used in the formulation of lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-dibutylhexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below contrasts N,N-dibutylhexadecanamide with two structurally related amides: N,N-diphenylhexadecanamide (aromatic substituents) and N,N-dimethylacetamide (short-chain acetamide).
Key Observations:
- Lipophilicity : The long alkyl chain in both hexadecanamide derivatives confers high LogP values, making them water-insoluble. N,N-Diphenylhexadecanamide’s aromatic substituents further enhance rigidity and π-π interactions compared to flexible butyl groups .
- Thermal Stability : this compound’s estimated boiling point (~300°C) reflects stronger van der Waals forces from its 16-carbon chain, whereas N,N-dimethylacetamide’s lower boiling point (164.5–167.5°C) aligns with its smaller size and polar nature .
- Solubility : N,N-Dimethylacetamide’s miscibility in water contrasts sharply with the hexadecanamide derivatives, underscoring the impact of chain length on hydrophobicity .
Research and Industrial Relevance
- N,N-Dimethylacetamide : USP-grade specifications (≥99% purity) highlight its importance in regulated industries, with stringent distilling ranges ensuring consistency .
- N,N-Diphenylhexadecanamide: Limited commercial data suggest niche research applications, possibly in material science or medicinal chemistry .
- This compound : While understudied, analogs like benzathine benzylpenicillin (a dibenzylethylenediamine salt) demonstrate the broader relevance of amide-containing compounds in drug formulations, though structural differences are significant .
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